1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride
Overview
Description
Biochemical Analysis
Biochemical Properties
The compound 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride interacts with HDAC enzymes . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This compound’s interaction with HDACs can influence gene expression and protein function .
Cellular Effects
This compound has shown significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines . It was found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in HCC models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the catalytic domain of HDAC1 . This interaction leads to an increase in the acetylation of histone H3 and α-tubulin, which in turn influences gene expression and leads to apoptosis and autophagy .
Dosage Effects in Animal Models
In animal models, this compound has shown significant therapeutic efficacy in HCC xenograft models . The compound was administered orally at a dosage of 20 mg/kg, every other day, for 14 days . This led to a 76% inhibition of Bel-7402 xenografts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride involves a multicomponent reaction approach. One common method includes the use of a scaffold-hopping design, where various flexible linkers and zinc-binding groups are incorporated . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent synthesis. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a histone deacetylase inhibitor, which can modulate gene expression.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride involves its role as a histone deacetylase inhibitor. It binds to the catalytic domain of histone deacetylase enzymes, leading to the upregulation of acetylation of histone H3 and α-tubulin . This results in the induction of apoptosis and autophagy in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroquinoline
- 1,2,3,4-Tetrahydrocarbazole
Uniqueness
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is unique due to its specific structure, which allows it to act as a potent histone deacetylase inhibitor. Its scaffold-hopping design and multicomponent synthesis approach provide flexibility in modifying its structure to enhance its biological activity .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMXGJFAJZQRED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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